molecular formula C18H18N4O4S B14936269 ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14936269
M. Wt: 386.4 g/mol
InChI Key: IQIHXKRLMQTQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a quinazolinone moiety linked via a butanoyl amino spacer. The thiazole ring (a five-membered aromatic system containing nitrogen and sulfur) is functionalized at the 2-position with an amide group derived from 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, while the 4-position carries an ethyl carboxylate ester. Quinazolinone, a bicyclic structure with a lactam ring, is known for its role in medicinal chemistry due to its affinity for enzymes like kinases and receptors involved in cancer and inflammation pathways .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-2-26-17(25)14-10-27-18(20-14)21-15(23)8-5-9-22-11-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,20,21,23)

InChI Key

IQIHXKRLMQTQTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the quinazolinone carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Quinazolinone vs. Oxadiazole: The quinazolinone group in the target compound may enhance binding to kinase ATP pockets due to its planar aromatic system and hydrogen-bonding capacity, whereas oxadiazole-containing analogs (e.g., ) prioritize metabolic stability and membrane permeability.

Bioactivity and Mode of Action

Evidence from hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that structurally similar compounds exhibit correlated modes of action . For example:

  • Thiazole-oxadiazole hybrids () show anticancer activity via tubulin inhibition, while bi-thiazoles () may target DNA repair pathways.
  • The quinazolinone moiety in the target compound is associated with kinase inhibition (e.g., EGFR or VEGFR), as seen in FDA-approved drugs like Erlotinib.

Contradictions: While lumping strategies group compounds with shared structural motifs (e.g., thiazole cores) into surrogate categories , subtle differences (e.g., quinazolinone vs. phenoxyphenyl substituents) can drastically alter bioactivity.

Computational and QSAR Insights

QSAR models evaluate the target compound’s properties against population-wide datasets, focusing on parameters like logP, polar surface area, and hydrogen-bond donors/acceptors . Key findings:

  • The ethyl carboxylate group improves solubility compared to non-esterified thiazoles.
  • The butanoyl linker may reduce cytotoxicity by minimizing off-target interactions, a hypothesis supported by ADMET predictions in analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.